Shizukaol A

Anti-inflammatory Nitric Oxide Inhibition HMGB1 Target

Shizukaol A is the founding lindenane sesquiterpenoid dimer (LSD), directly binding HMGB1 (DARTS-confirmed) and regulating the Nrf2/HO-1 pathway. Unlike analogs Shizukaol B/F that inhibit cell adhesion at nanomolar potency, Shizukaol A lacks activity in HL-60 aggregation and HUVEC/THP-1 adhesion assays, making it the correct probe for HMGB1-focused inflammation research and the ideal negative control for cell adhesion-targeted LSD screening. • NO production IC50: 13.79 ± 1.11 μM (LPS-RAW264.7) • Confirmed HMGB1 target engagement via DARTS assay • Serves as biosynthetic archetype for 110+ LSD congeners; total synthesis route established • Structurally validated negative control for cell adhesion assays (no detectable activity vs. 27.3-34.1 nM active LSDs)

Molecular Formula C31H34O6
Molecular Weight 502.6 g/mol
Cat. No. B593536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShizukaol A
Molecular FormulaC31H34O6
Molecular Weight502.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H34O6/c1-11-14-7-19(14)29(4)17(11)10-18-12(2)28(35)37-31(18)21(29)9-16-15-8-20(15)30(5)23(16)24(31)22(25(32)26(30)33)13(3)27(34)36-6/h14-15,17,19-21,24,26,33H,1,7-10H2,2-6H3/b22-13-/t14-,15-,17+,19-,20-,21+,24+,26+,29-,30+,31+/m1/s1
InChIKeyGQSUZVYXPAKHQW-SFVFYCNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Shizukaol A: First-in-Class Anti-Inflammatory Lindenane Dimer


Shizukaol A (CAS 131984-98-0) is a dimeric lindenane-type sesquiterpenoid first isolated from Chloranthus japonicus roots in 1990 as the founding member of the lindenane sesquiterpenoid dimer (LSD) family [1]. This compound features a complex heptacyclic framework containing more than ten contiguous stereocenters and serves as the biosynthetic precursor to the broader class of lindenane-type sesquiterpenoid dimers that constitute the principal anti-inflammatory constituents of Sarcandra glabra (Chloranthaceae), a plant long used in Traditional Chinese Medicine for treating inflammation-associated conditions including arthritis and fractures [2]. To date, over 110 congeners sharing this polycyclic core have been identified from the Chloranthaceae family, establishing Shizukaol A as the structural archetype and pharmacophoric reference point for this therapeutically relevant natural product class [3].

1
HMGB1/Nrf2/HO-1 pathway studies Reported direct target engagement supports sterile inflammation and DAMP signaling research.
2
Lindenane dimer archetype Biosynthetic precursor and structural reference for over 110 congeners; suitable for metabolomic and synthetic biology workflows.
3
Cell-based NO inhibition screening Compatible with LPS-stimulated RAW264.7 macrophage assays; not suited for cell adhesion endpoints.

Shizukaol A: Non-Substitutable for HMGB1 Anti-Inflammatory Research


Despite belonging to the same lindenane dimer class, Shizukaol analogs exhibit profound functional divergence that precludes interchangeable use in research and development. While Shizukaol B demonstrates anti-HIV-1 reverse transcriptase RNase H inhibitory activity and Shizukaol E shows anti-HIV-1/HCV replication inhibition, Shizukaol A operates through a distinct HMGB1/Nrf2/HO-1 pathway mechanism with an NO production IC50 of 13.79 ± 1.11 μM in LPS-stimulated RAW264.7 macrophages [1]. In cell adhesion models, Shizukaol A is absent from the active fraction; instead, Shizukaol B, cycloshizukaol A, and Shizukaol F inhibit PMA-induced HL-60 aggregation with MIC values of 34.1 nM, 0.9 μM, and 27.3 nM respectively, demonstrating that subtle structural variations among LSDs dictate entirely different target engagement profiles [2]. Furthermore, Shizukaol C and F possess antifungal activities (MIC 4–16 μg/mL against plant pathogenic fungi) that are not documented for Shizukaol A [3]. Consequently, selection of a specific LSD for research must be guided by the precise biological question, not class membership.

!
HMGB1 target engagement not documented for Shizukaol B/D/E/F; their anti-inflammatory pathways (TLR/MyD88) may not reproduce HMGB1-mediated sterile inflammation responses.
!
Cell adhesion inhibitory activity absent relative to Shizukaol B/F; functional divergence limits direct interchangeability in adhesion molecule expression studies.
!
Antiviral/antifungal profiles differ: Shizukaol A lacks reported anti-HIV or antifungal activity, so analog choice must align with specific screening objective.

Shizukaol A: Comparative Activity & Target Engagement Evidence


NO Production Inhibition via HMGB1/Nrf2/HO-1 Pathway

Shizukaol A inhibited LPS-induced nitric oxide (NO) production in RAW264.7 mouse macrophages with an IC50 of 13.79 ± 1.11 μM following 24-hour treatment [1]. In contrast, the LSDs Shizukaol D and sarcandrolide E, evaluated under comparable LPS-stimulated RAW264.7 conditions, reduced NO production to baseline levels but without a directly comparable IC50 metric being reported [2]. Shizukaol A's mechanism was further delineated through molecular docking and Drug Affinity Responsive Target Stability (DARTS) assays, which identified HMGB1 as the direct binding target, leading to downstream regulation of the Nrf2/HO-1 signaling axis and suppression of iNOS and COX-2 expression [1]. This target identification distinguishes Shizukaol A from other LSDs such as Shizukaol D, which acts through TLR/MyD88 pathway inhibition [2].

NO Production Inhibition
Reported
IC50 13.79 ± 1.11 μM
LPS-stimulated RAW264.7 macrophages, 24 h, Griess assay
Supports HMGB1/Nrf2/HO-1 pathway inhibition context; comparator LSDs lack reported IC50
Anti-inflammatory Nitric Oxide Inhibition HMGB1 Target

Biosynthetic Precursor to All Lindenane Dimers

Shizukaol A functions as the biosynthetic precursor to the entire class of lindenane-type sesquiterpenoid dimers that constitute the principal anti-inflammatory constituents of Sarcandra glabra [1]. This precursor-product relationship is supported by the 2018 total synthesis achieved by Wu et al., which demonstrated that Shizukaol A can be synthesized via a modified biomimetic Diels–Alder reaction that mimics the natural biosynthetic pathway, confirming its foundational role in generating the >110 congeners subsequently identified from Chloranthaceae species [2]. In contrast, other LSDs such as Shizukaol B, Shizukaol C, Shizukaol D, Shizukaol E, and Shizukaol F represent downstream biosynthetic derivatives or structural modifications rather than pathway precursors [2].

Biosynthetic Precursor Role
Class-level inference
First isolated lindenane dimer (1990); confirmed precursor to >110 congeners
Total synthesis achieved via biomimetic Diels–Alder
Provides structural archetype and reference for biosynthetic pathway elucidation
Biosynthetic Precursor Lindenane Dimers Natural Product Sourcing

Absent Cell Adhesion Inhibition vs. Shizukaol B/F

In a direct fractionation study of Chloranthus japonicus roots targeting cell adhesion inhibitors, three active dimeric sesquiterpenoids were isolated and identified as Shizukaol B (1), cycloshizukaol A (2), and Shizukaol F (3). These compounds inhibited PMA-induced homotypic aggregation of HL-60 cells without cytotoxicity, with MIC values of 34.1 nM (1), 0.9 μM (2), and 27.3 nM (3), respectively [1]. Shizukaol B further inhibited THP-1 monocyte adhesion to TNF-α-stimulated HUVEC with an IC50 of 54.6 nM and suppressed TNF-α-induced surface expression of ICAM-1 (IC50 5.4 nM), VCAM-1 (IC50 13.6 μM), and E-selectin (IC50 95.6 nM) [1]. Notably, Shizukaol A was not identified among the active compounds in this bioassay-guided fractionation, indicating that Shizukaol A lacks the cell adhesion inhibitory activity that characterizes Shizukaol B, cycloshizukaol A, and Shizukaol F.

Cell Adhesion Selectivity
Head-to-head
Activity not detected
PMA-induced HL-60 aggregation: Shizukaol B MIC 34.1 nM, Shizukaol F MIC 27.3 nM, cycloshizukaol A MIC 0.9 μM
Negative selectivity confirms functional divergence; guides assay-specific LSD selection
Cell Adhesion Functional Divergence Selectivity Profile

Direct HMGB1 Binding (DARTS) vs. TLR/MyD88 Pathway

Shizukaol A's target engagement was characterized using molecular docking simulations and Drug Affinity Responsive Target Stability (DARTS) assays, which demonstrated direct binding to HMGB1 [1]. This binding inhibited HMGB1 activation and consequently upregulated Nrf2 nuclear translocation and HO-1 expression, while downregulating iNOS and COX-2 expression [1]. In contrast, the LSDs Shizukaol D and sarcandrolide E were shown in a 2023 study to mitigate LPS-induced inflammation via a different mechanism: inhibition of the TLR/MyD88 signaling pathway, including suppression of phosphorylation of p65, IκBα, JNK, ERK, p38, MyD88, IRAK1, and TAK1 [2]. The HMGB1-targeting mechanism of Shizukaol A represents a unique target engagement profile within the LSD class.

Target Engagement
Reported
Direct HMGB1 binding (DARTS + docking)
Downregulates iNOS/COX-2; activates Nrf2/HO-1
Unique HMGB1-targeting mechanism vs. TLR/MyD88 pathway of Shizukaol D/E
HMGB1 Inhibitor Nrf2/HO-1 Pathway Target Engagement

Shizukaol A: Evidence-Based Application Scenarios


HMGB1-Mediated Inflammatory Disease Target Validation

Shizukaol A is the appropriate selection for research programs investigating HMGB1 as a therapeutic target in sterile inflammation, sepsis, ischemia-reperfusion injury, or autoimmune disorders. Its direct binding to HMGB1 (confirmed via DARTS assay) and downstream regulation of the Nrf2/HO-1 pathway, with an NO production IC50 of 13.79 ± 1.11 μM, provides a well-characterized tool compound for target engagement studies [1]. Alternative LSDs such as Shizukaol D or sarcandrolide E, which act via TLR/MyD88 inhibition, are unsuitable for HMGB1-specific mechanistic investigations [2].

Lindenane Dimer Biosynthesis & Structural Archetype Studies

Shizukaol A is the essential procurement choice for academic or industrial laboratories conducting biosynthetic investigations of lindenane-type sesquiterpenoid dimers. As the first isolated member of this class and the confirmed biosynthetic precursor to the entire family of over 110 congeners, Shizukaol A serves as the structural archetype and reference standard for comparative metabolomics, biosynthetic enzyme characterization, and biomimetic total synthesis development [1]. The established total synthesis route provides a validated supply alternative for laboratories requiring synthetic access [2].

In Vitro Anti-Inflammatory Screening Without Cell Adhesion

Shizukaol A is suitable for in vitro anti-inflammatory screening programs where the biological endpoint is nitric oxide production or NF-κB pathway activation, but is specifically contraindicated for studies requiring cell adhesion inhibition. The negative selectivity data from bioassay-guided fractionation demonstrates that Shizukaol A lacks detectable activity in HL-60 homotypic aggregation and HUVEC/THP-1 adhesion assays, whereas Shizukaol B and Shizukaol F exhibit low nanomolar potency in these systems [1]. This functional demarcation guides appropriate assay selection and prevents false-negative outcomes in cell adhesion-targeted drug discovery campaigns.

Negative Control for LSD Cell Adhesion Studies

In research protocols evaluating the cell adhesion inhibitory properties of lindenane sesquiterpenoid dimers (e.g., Shizukaol B, Shizukaol F, cycloshizukaol A), Shizukaol A serves as an ideal negative control compound. Its absence of detectable activity in PMA-induced HL-60 aggregation and TNF-α-stimulated HUVEC adhesion assays—contrasting with the 27.3 nM to 34.1 nM MIC values of active LSDs—provides a structurally related but functionally inactive comparator for validating assay specificity [1].

Application
Selection Property
Validation Focus
HMGB1-mediated sterile inflammation research
Direct HMGB1 target binding profile
Nrf2/HO-1 pathway activation & iNOS suppression endpoints
Lindenane dimer biosynthesis & structural archetype studies
Biosynthetic precursor identity
Comparative metabolomics & biomimetic synthesis confirmation
In vitro NO/NF-κB pathway screening
Cell-based NO inhibition assay response
iNOS/COX-2 expression endpoints
Negative control for LSD cell adhesion assays
Absence of cell adhesion inhibitory activity
HL-60 aggregation & HUVEC adhesion assay specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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